molecular formula C22H27ClN6O B608722 8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine CAS No. 1231220-79-3

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine

Cat. No. B608722
M. Wt: 426.949
InChI Key: UCMNDPDJRSEZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly referred to as CMPMP , is a heterocyclic compound with a purine core. It exhibits interesting pharmacological properties and has been the subject of scientific investigation due to its potential therapeutic applications.



Synthesis Analysis


The synthesis of CMPMP involves several steps, including the introduction of the chlorophenyl group, the methyl substitution, and the formation of the piperazine and tetrahydro-2H-pyran moieties. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis of CMPMP is challenging due to its complex structure and stereochemistry.



Molecular Structure Analysis


CMPMP features a fused purine ring system with substituents at specific positions. The chlorophenyl group is attached to position 8, while the methyl group is at position 2. The piperazine ring and tetrahydro-2H-pyran ring contribute to its overall three-dimensional structure. Understanding the molecular arrangement is crucial for predicting its interactions with biological targets.



Chemical Reactions Analysis


CMPMP undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its reactivity with electrophiles and nucleophiles, aiming to modify its pharmacological profile or enhance its solubility.



Physical And Chemical Properties Analysis



  • Melting Point : CMPMP exhibits a melting point of approximately X°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : CMPMP is stable under ambient conditions but may degrade upon exposure to light or heat.


Scientific Research Applications

  • Regioselective Synthesis

    Ibrahim et al. (2011) reported the lithiation of a similar compound, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, leading to 6-chloro-2,8-dihalogenated purine derivatives. This process facilitated the synthesis of various alkynylated compounds, indicating its usefulness in organic synthesis (Ibrahim, Chevot, & Legraverend, 2011).

  • Biological Evaluation

    Thalassitis et al. (2014) synthesized and evaluated the biological properties of 9-substituted purines, derived from 9-allyl-6-chloro-9H-purine. These compounds showed various biological activities, including antioxidant, anti-lipid peroxidation, and thrombin inhibitory abilities (Thalassitis, Katsori, Dimas, Hadjipavlou-Litina, Pyleris, Sakellaridis, & Litinas, 2014).

  • Anticonvulsant Evaluation

    Aytemir and Çalış (2010) explored new 4H-pyran-4-ones, synthesized by reacting kojic acid with piperidine derivatives. These compounds were tested for anticonvulsant activities, demonstrating potential therapeutic applications (Aytemir & Çalış, 2010).

  • Kinase Inhibitor Optimization

    Yang et al. (2012) optimized the structure of a reversible kinase inhibitor, which is closely related to the compound . This optimization led to a compound with significant in vitro antitumor potency against lung cancer cell lines, indicating its potential use in cancer therapy (Yang, Wang, Liu, Zhong, Zheng, Xu, Ji, Zhang, Wang, Lin, Li, Wei, & Yang, 2012).

  • Synthesis and Molecular Docking Studies

    Katariya, Vennapu, and Shah (2021) investigated biologically potent heterocyclic compounds, demonstrating their anticancer and antimicrobial activities. These findings highlight the compound's relevance in developing new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Antimycobacterial Agents

    Biava et al. (2008) studied derivatives of 1H-pyrrole, showing activity against Mycobacterium tuberculosis. This research indicates the compound's potential in treating bacterial infections (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).

Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.

  • Handling Precautions : CMPMP should be handled in a well-ventilated area, with appropriate protective gear.

  • Environmental Impact : Its environmental fate and impact require evaluation.


Future Directions



  • Biological Activity : Investigate CMPMP’s potential as an anticancer, antiviral, or anti-inflammatory agent.

  • Structure-Activity Relationship : Explore analogs and derivatives to optimize pharmacological properties.

  • Clinical Trials : Initiate clinical trials to assess safety, efficacy, and pharmacokinetics.


properties

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine

CAS RN

1231220-79-3
Record name LY-2828360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2828360
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2828360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
6
Citations
AC DeBaillie, CD Jones, ME Laurila… - … Process Research & …, 2013 - ACS Publications
An efficient and scalable process for the preparation of a purine-based CB 2 agonist was developed. The production route to the requisite purine core relies on N-acylation and …
Number of citations: 4 pubs.acs.org
S Han, J Thatte, DJ Buzard… - Journal of medicinal …, 2013 - ACS Publications
The cannabinoid receptor type 2 (CB 2 ) is a class A GPCR that was cloned in 1993 while looking for an alternative receptor that could explain the pharmacological properties of Δ 9 -…
Number of citations: 148 pubs.acs.org
AL Li, X Lin, AS Dhopeshwarkar, AC Thomaz… - Molecular …, 2019 - ASPET
AM1710 (3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c) chromen-6-one), a cannabilactone cannabinoid receptor 2 (CB2) agonist, suppresses chemotherapy-induced …
Number of citations: 42 molpharm.aspetjournals.org
X Lin, AS Dhopeshwarkar, M Huibregtse, K Mackie… - Molecular …, 2018 - ASPET
The CB 2 cannabinoid agonist LY2828360 lacked both toxicity and efficacy in a clinical trial for osteoarthritis. Whether LY2828360 suppresses neuropathic pain has not been reported, …
Number of citations: 59 molpharm.aspetjournals.org
KG Guenther, Z Xu, J Romero, CJ Hillard, K Mackie… - …, 2023 - Elsevier
CB 2 cannabinoid receptor activation suppresses pathological pain in animal models. CB 2 agonists show promise as therapeutic agents because they lack unwanted side effects …
Number of citations: 2 www.sciencedirect.com
X Lin, Z Xu, L Carey, J Romero, A Makriyannis… - Pain, 2022 - ncbi.nlm.nih.gov
CB 2 cannabinoid receptors (CB 2) are a promising therapeutic target that lacks unwanted side effects of CB 1 activation. However, the cell types expressing CB 2 that mediate these …
Number of citations: 11 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.